1-Methyl-4-propylpiperazine Bosutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-propylpiperazine Bosutinib is a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and is known for its dual inhibition of Src and ABL kinases . This compound has shown significant efficacy in patients who are resistant or intolerant to prior therapies, making it a valuable option in the oncology field .
準備方法
The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves several steps. One common method includes the reaction of 4-methylpiperazine with propyl bromide to form 1-methyl-4-propylpiperazine. This intermediate is then reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile to form the final product . Industrial production methods often involve crystallization from various solvents to achieve high purity and stability .
化学反応の分析
1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
科学的研究の応用
1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: The compound is utilized in cellular studies to understand the mechanisms of kinase inhibition.
作用機序
The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .
類似化合物との比較
1-Methyl-4-propylpiperazine Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib. Unlike these compounds, Bosutinib has a unique side effect profile with fewer cardiovascular and thromboembolic events . Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor known for its broad spectrum of activity.
特性
分子式 |
C34H45Cl2N7O3 |
---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3 |
InChIキー |
KREAHQAQNLTGOU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。